[(1S)-1-(2-Methylphenyl)ethyl]methylamine
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Overview
Description
[(1S)-1-(2-Methylphenyl)ethyl]methylamine is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(2-Methylphenyl)ethyl]methylamine typically involves the reaction of 2-methylphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(2-Methylphenyl)ethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
[(1S)-1-(2-Methylphenyl)ethyl]methylamine has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [(1S)-1-(2-Methylphenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Trimethylamine: A tertiary amine with the formula (CH3)3N.
Uniqueness
[(1S)-1-(2-Methylphenyl)ethyl]methylamine is unique due to its chiral nature and specific spatial arrangement, which can impart distinct chemical and biological properties compared to its non-chiral counterparts .
Biological Activity
[(1S)-1-(2-Methylphenyl)ethyl]methylamine, also known as a substituted methylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of amines that can interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- IUPAC Name : this compound
The molecular structure features a chiral center, which may influence its biological activity and interactions with biological targets.
Research indicates that this compound acts primarily through the following mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like depression or anxiety.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting its potential as a novel antidepressant agent.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. This study highlights the potential for developing new antimicrobial therapies based on this compound.
Case Study 3: Neuroprotection
In vitro studies have shown that this compound provides neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its applicability in neurodegenerative diseases where oxidative stress plays a critical role.
Properties
IUPAC Name |
(1S)-N-methyl-1-(2-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVYRJXZAWZERP-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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